2-((2-(benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methyl)-7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
2-((2-(benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methyl)-7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methyl)-7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. The process starts with the preparation of the pyridine derivative, followed by the introduction of the benzyloxy and methoxy groups. The final steps involve the bromination and chlorination of the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 2-((2-(benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methyl)-7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are used as UV stabilizers in lacquers and plastics.
2-arylquinazolines: These compounds are important in drug discovery, particularly for anticancer drugs.
Uniqueness
What sets 2-((2-(benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methyl)-7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H21BrCl2N2O3 |
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Molecular Weight |
536.2 g/mol |
IUPAC Name |
7-bromo-5,8-dichloro-2-[(4-methoxy-6-methyl-2-phenylmethoxypyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C24H21BrCl2N2O3/c1-14-10-20(31-2)17(23(28-14)32-13-15-6-4-3-5-7-15)12-29-9-8-16-19(26)11-18(25)22(27)21(16)24(29)30/h3-7,10-11H,8-9,12-13H2,1-2H3 |
InChI Key |
DWWIRJUBYWYGQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CN3CCC4=C(C3=O)C(=C(C=C4Cl)Br)Cl)OC |
Origin of Product |
United States |
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